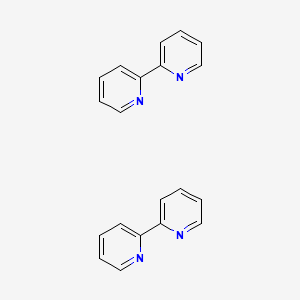
Bis(2,2-bipyridyl)dichloroOsmium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Conversion of Light to Electricity : Complexes similar to Bis(2,2-bipyridyl)dichloroOsmium(II), like cis-X2bis(2,2'-bipyridyl-4,4'-dicarboxylate)ruthenium(II), have been used as charge-transfer sensitizers for nanocrystalline TiO2 films, demonstrating their potential in solar energy conversion and photovoltaic applications (Nazeeruddin et al., 1993).
Electronic and Optical Properties : Research on complexes with bis(2,2′-bipyridyl)ruthenium units has provided insights into their electronic and optical properties, relevant for applications in materials science and optoelectronics (Coe et al., 2015).
Amphiphilic Derivatives for Luminescence : Amphiphilic derivatives of ruthenium tris(bipyridine) complex, related to Bis(2,2-bipyridyl)dichloroOsmium(II), have shown potential in creating luminescent mesoscopic micelles, indicating applications in nanotechnology and bioimaging (Draeger et al., 2000).
Photolabile Caging Groups for Amines : Ruthenium bis(bipyridine) complexes have been explored as photolabile protecting groups, useful in controlled release systems in biological and medicinal applications (Zayat et al., 2006).
Photosensitizers in Catalytic Reactions : These complexes have been used as photosensitizers in catalytic reactions, such as the Diels-Alder reaction, showcasing their role in synthetic chemistry and photocatalysis (Salpage et al., 2016).
Electrocatalytic Hydrogenation : Bis(bipyridyl) palladium(II) complexes have been utilized in electrocatalytic hydrogenation of organic compounds, suggesting potential in chemical synthesis and electrochemical applications (Deronzier et al., 1992).
Epoxidation Catalysts : Bis(bipyridyl)dichlororuthenium(II) has been used as a catalyst for the epoxidation of oleic acid, highlighting its utility in organic synthesis and green chemistry processes (Fisher et al., 1992).
Dye-Sensitized Solar Cells : These complexes have been employed in dye-sensitized solar cells, contributing to the development of renewable energy technologies (Karthikeyan et al., 2007).
Luminescent Response for Water Disinfection Monitoring : A ruthenium tris-bipyridyl complex was synthesized for specific luminescent response to ClO(-) in water, indicating applications in environmental monitoring and water treatment (Li et al., 2015).
properties
IUPAC Name |
2-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10/h2*1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXJSJOICYRXSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

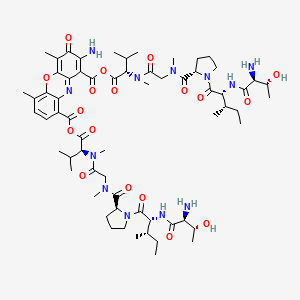
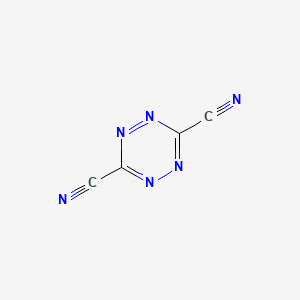
![1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene](/img/structure/B579296.png)
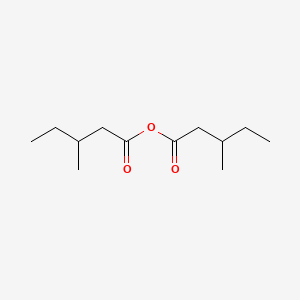

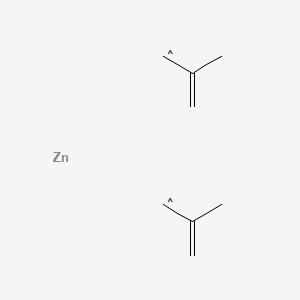

![4,7-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B579307.png)

![spiro[2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene-7,5'-imidazolidine]-2',4'-dione](/img/structure/B579310.png)
![1-Amino-1H-naphtho[1,2-d]triazole](/img/structure/B579311.png)
![[1,2,4]Triazolo[4,3-d][1,2,4]triazine](/img/structure/B579313.png)

